molecular formula C10H10N2 B094415 2-cyclopropyl-1H-benzimidazole CAS No. 16405-79-1

2-cyclopropyl-1H-benzimidazole

Cat. No. B094415
CAS RN: 16405-79-1
M. Wt: 158.2 g/mol
InChI Key: ACQZKAMBZDAMRZ-UHFFFAOYSA-N
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Description

“2-cyclopropyl-1H-benzimidazole” is a chemical compound with the molecular formula C10H10N2 . It is a benzimidazole derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized using a variety of methods. One common approach involves the solid-state condensation and direct sublimation (SSC-DS) method . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-1H-benzimidazole” consists of a benzimidazole ring attached to a cyclopropyl group . The benzimidazole ring is a heterocyclic compound consisting of fused benzene and imidazole rings . The cyclopropyl group is a three-membered ring of carbon atoms .


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-cyclopropyl-1H-benzimidazole”, can participate in a variety of chemical reactions. For instance, they can act as nucleophiles in reactions with electrophiles . They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

“2-cyclopropyl-1H-benzimidazole” has a molecular weight of 158.20 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 158.084398327 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Antidiabetic Applications

Benzimidazole compounds have been found to possess antidiabetic properties . They can act as potent inhibitors of various enzymes involved in the metabolic processes of diabetes. Further research could explore the specific antidiabetic potential of 2-cyclopropyl-1H-benzimidazole.

Anticancer Applications

Benzimidazoles have shown promising results in anticancer studies . They can interfere with the growth and proliferation of cancer cells. The specific anticancer properties of 2-cyclopropyl-1H-benzimidazole could be a subject of future research.

Antimicrobial Applications

Benzimidazole derivatives have demonstrated significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi. The antimicrobial potential of 2-cyclopropyl-1H-benzimidazole could be explored further.

Antiparasitic Applications

Benzimidazoles are known for their antiparasitic properties . They can effectively kill or inhibit the growth of parasites. The antiparasitic efficacy of 2-cyclopropyl-1H-benzimidazole could be investigated.

Antiviral Applications

Benzimidazole compounds have been used in the development of antiviral drugs . They can inhibit the replication of viruses. The antiviral potential of 2-cyclopropyl-1H-benzimidazole could be a focus of future studies.

Cardiovascular Disease Applications

Benzimidazoles have been used in the treatment of cardiovascular diseases . They can affect various pathways involved in heart disease. The specific effects of 2-cyclopropyl-1H-benzimidazole on cardiovascular diseases could be researched.

properties

IUPAC Name

2-cyclopropyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQZKAMBZDAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360148
Record name 2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1H-benzimidazole

CAS RN

16405-79-1
Record name 2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropanecarboxylic acid (4 g, 52 mmol) was treated with phenylenediamine bis-hydrochloride (1 eq) and polyphosphosphoric acid (52 mL) and heated to 160° C. for 6 h. The reaction was cooled to 0° C. and diluted with water, then basified with NaOH (50% aqueous) until pH>10. The solution was extracted with ethyl acetate, dried (MgSO4), filtered and concentrated, purified by flash chromatography (100% ethyl acetate) giving 2-cyclopropylbenzimidazole (1.1 g, 13%). MS found: (M+H)+=159.
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Synthesis routes and methods II

Procedure details

2-cyclopropanecarboxylic acid (4 g, 52 mmol) was treated with phenylenediamine bis-hydrochloride (1 eq) and polyphosphosphoric acid (52 mL) and heated to 160° C. for 6 h. The reaction was cooled to 0° C. and diluted with water, then basified with NaOH (50% aqueous) until pH>10. The solution was extracted with ethyl acetate, dried (MgSO4), filtered and concentrated, purified by flash chromatography (100% ethyl acetate) giving 2-cyclopropylbenzimidazole (1.1 g, 13%). MS found: (M+H)+=159.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions "Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives". Can you elaborate on how these derivatives might interact with the urease enzyme based on this study?

A1: The study employed molecular docking simulations to predict the binding interactions of the synthesized 2-cyclopropyl-1H-benzimidazole derivatives with the urease enzyme. [] While the abstract doesn't detail specific interactions, it suggests that the presence of triazole, oxadiazole, and imine functionalities on the core 2-cyclopropyl-1H-benzimidazole structure plays a crucial role in their inhibitory activity. These functionalities likely participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the active site residues of the urease enzyme, potentially hindering substrate binding or disrupting the catalytic mechanism. Further experimental validation like enzyme kinetic studies would be necessary to confirm and characterize these interactions.

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